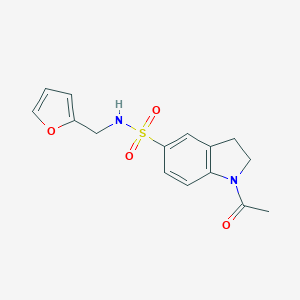
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been studied extensively in scientific research. This compound is also known as FKE or Compound 1, and it has a molecular formula of C26H28FN3O4.
Wirkmechanismus
The mechanism of action of FKE is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FKE has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. FKE has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain sensation.
Biochemical and Physiological Effects:
FKE has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, and it has also been shown to have antioxidant properties. In addition, FKE has been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FKE in laboratory experiments is that it has been well-studied and its properties are well-understood. This makes it a useful tool for investigating the mechanisms of inflammation, pain, and cancer growth. However, one limitation of using FKE is that it is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are a number of future directions for research on FKE. One area of interest is the development of FKE analogs that may have improved therapeutic properties. Another area of interest is the investigation of FKE's potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FKE and its effects on the body.
Synthesemethoden
The synthesis of FKE involves a multi-step process that is carried out in the laboratory. The first step involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluoroanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 3,5-dimethylphenylhydrazine to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol to form the final product, FKE.
Wissenschaftliche Forschungsanwendungen
FKE has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and it has also been investigated for its potential as an anticancer agent. In addition, FKE has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H21FN2O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[2-(4-fluoroanilino)-2-oxoethyl] 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-7-14(2)9-18(8-13)24-11-15(10-20(24)26)21(27)28-12-19(25)23-17-5-3-16(22)4-6-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
VAMJKXDQBBXTKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)